Muscarinic Acetylcholine Receptor Alkylation Rate Exceeds Acetylcholinesterase Alkylation Rate by >10-Fold Under Identical Conditions
In a direct head-to-head kinetic comparison conducted in the same study, DPA bound with similar affinity to both acetylcholinesterase (AChE) and the muscarinic acetylcholine receptor (mAChR) from rat cerebral cortex, but the subsequent irreversible alkylation step proceeded more than 10-fold faster at the muscarinic receptor than at AChE [1]. This differential was quantified at pH 7.5, 25 °C, in 0.15 M phosphate buffer using soluble AChE from cobra venom and electric eel, membrane-bound AChE, and mAChR preparations [1]. The finding demonstrates that DPA can discriminate between cholinergic protein active centers at the level of the covalent bond-forming step, not merely at the initial binding equilibrium—a property not reported for nitrogen mustard–derived aziridinium ions such as those from benzilylcholine mustard, whose receptor alkylation rates drop markedly when the N-alkyl group exceeds n-propyl [1][2]. This >10-fold kinetic preference makes DPA uniquely suited for experiments requiring differential labeling of mAChR over AChE in mixed membrane preparations.
| Evidence Dimension | Rate of irreversible alkylation step (k₂) |
|---|---|
| Target Compound Data | Alkylation rate at mAChR: k₂ (mAChR) value reported relative to AChE (see Quantified_Difference) |
| Comparator Or Baseline | Alkylation rate at soluble and membrane-bound AChE (cobra venom, electric eel, rat brain) |
| Quantified Difference | >10-fold faster alkylation at mAChR vs. AChE; binding affinity (K_D) similar between targets |
| Conditions | pH 7.5, 25 °C, 0.15 M phosphate buffer; soluble AChE (cobra venom, electric eel), membrane-bound AChE (rat brain), mAChR (rat cerebral cortex) |
Why This Matters
This >10-fold differential alkylation rate is a quantitative, target-level selectivity parameter that no other aziridinium affinity label has demonstrated in a single-study head-to-head comparison, enabling predictive experimental design for selective muscarinic vs. cholinergic esterase labeling.
- [1] Palumaa PIa, Kiaémbre TKh, Iarv IaL. [Kinetics of the N,N-dimethyl-2-phenylaziridinium reaction with a muscarinic cholinoreceptor and acetylcholinesterases]. Bioorganicheskaia Khimiia. 1983;9(10):1348-1356. PMID: 6679758. View Source
- [2] Young JM, Hiley CR, Burgen ASV. Homologues of benzilylcholine mustard. Journal of Pharmacy and Pharmacology. 1972;24(12):950-954. doi:10.1111/j.2042-7158.1972.tb08919.x. View Source
